![molecular formula C11H10ClNO3 B5843035 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5843035.png)
4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid, also known as 4-CB, is a synthetic compound that has been found to have potential applications in scientific research. This compound is a member of the butenolide family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. For example, 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid can induce DNA damage and cell death. 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid has also been found to modulate the activity of GABA receptors, which are important for the regulation of neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid are diverse and depend on the specific research application. In cancer research, 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. In neuroscience, 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid has been found to modulate the activity of ion channels and receptors, which can affect neuronal excitability, synaptic transmission, and plasticity. In drug discovery, 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
实验室实验的优点和局限性
The advantages of using 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid in lab experiments include its synthetic accessibility, diverse biological activities, and potential for drug discovery. However, there are also some limitations to using 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid, such as its potential toxicity and lack of specificity for certain targets. Therefore, careful consideration should be given to the choice of experimental conditions and controls when using 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid in lab experiments.
未来方向
There are many potential future directions for research on 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid. One direction is to further investigate its mechanism of action and identify new targets for drug discovery. Another direction is to optimize the synthesis method of 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid to improve yield and purity. Additionally, 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid can be used in combination with other compounds to enhance its efficacy and reduce potential toxicity. Finally, the development of new delivery methods for 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid may also have implications for its clinical use.
合成方法
The synthesis of 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid involves the reaction between 4-chlorobenzylamine and 2,4-pentanedione in the presence of a base catalyst. The reaction proceeds through a condensation reaction, followed by cyclization and dehydration, resulting in the formation of 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid. The yield of 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid can be improved by optimizing the reaction conditions, such as the choice of catalyst, solvent, and reaction temperature.
科学研究应用
4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid has been found to have potential applications in various scientific research fields, such as cancer research, neuroscience, and drug discovery. In cancer research, 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid has been found to modulate the activity of ion channels and receptors, which may have implications for the treatment of neurological disorders. In drug discovery, 4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
(E)-4-[(4-chlorophenyl)methylamino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(15)16/h1-6H,7H2,(H,13,14)(H,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJZEZSSKPJDCG-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5842952.png)
![N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide](/img/structure/B5842962.png)
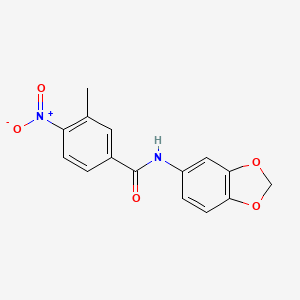
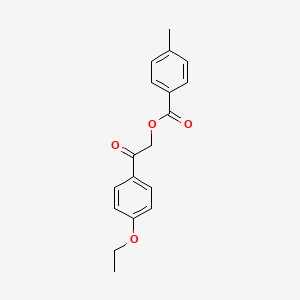

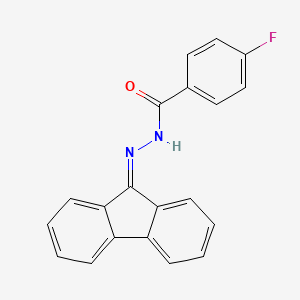
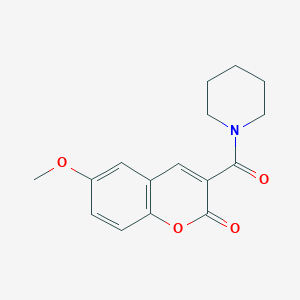
![methyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843003.png)


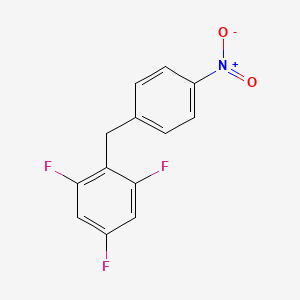
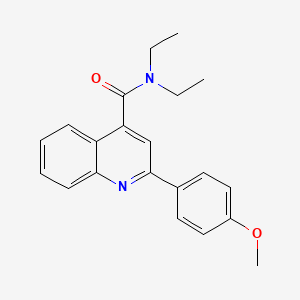
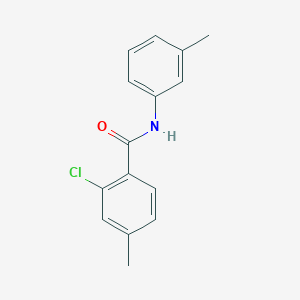
![4-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5843047.png)